molecular formula C19H17ClN2O3S B1665938 AZD1981 CAS No. 802904-66-1

AZD1981

Cat. No.: B1665938
CAS No.: 802904-66-1
M. Wt: 388.9 g/mol
InChI Key: JWYIGNODXSRKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD1981 is a potent, selective antagonist of the CRTh2 (DP2/GPR44) receptor, a G-protein-coupled receptor implicated in type 2 inflammation. Chemically, it is a 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid derivative (CAS: 802904-66-1; molecular formula: C₁₉H₁₇ClN₂O₃S) . It exhibits high affinity for human DP2, with an IC₅₀ of 4 nM and a pIC₅₀ of 8.4 in radioligand binding assays . Preclinical studies highlight its non-competitive antagonism, reversible binding, and cross-species efficacy (human, mouse, rat, dog) . This compound inhibits DP2-mediated eosinophil activation (e.g., CD11b upregulation, chemotaxis) and Th2 cell migration, with minimal activity on DP1 or other off-target receptors/ion channels .

Pharmacokinetically, this compound is orally bioavailable, has moderate plasma protein binding, and a logD value of 2.9, supporting its use in chronic inflammatory diseases like asthma and chronic spontaneous urticaria (CSU) . However, its metabolite N-deacetylated this compound contributes to drug-drug interactions (e.g., with warfarin) via CYP2C9 inhibition .

Properties

IUPAC Name

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYIGNODXSRKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025620
Record name 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802904-66-1
Record name AZD-1981
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1981
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1981
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

First-Generation Synthesis via Makoza Reaction

The initial route to AZD1981 involved a Makoza reaction starting from 3-nitroaniline to yield 2-methyl-4-nitro-1H-indole (Scheme 1). While robust for early-stage production, this approach presented three critical drawbacks:

  • Safety Risks : The synthesis of 2-methyl-4-nitro-1H-indole required reactions above the flash point of acetone (≥56°C) in the presence of air, posing fire hazards.
  • Thermal Instability : The nitroindole intermediate failed the Koenen tube test, indicating sensitivity to shock and heat.
  • Inconsistent Yields : Isolation of the nitroindole yielded 25–50%, complicating large-scale production.

Reaction Sequence and Limitations

  • Makoza Cyclization : 3-Nitroaniline reacted with chloroacetone in dimethyl sulfoxide (DMSO) under basic conditions to form the nitroindole core.
  • Functionalization : Sequential amidation, sulfenylation, and hydrolysis steps introduced the 4-acetamido, 3-arylthio, and acetic acid groups.
    This route, though feasible for gram-scale synthesis, was deemed unsuitable for industrial manufacturing due to unresolved safety and yield variability.

Second-Generation Synthesis via Semmler–Wolff Aromatization

To overcome first-generation limitations, a novel route leveraging the Semmler–Wolff rearrangement was developed, enabling direct construction of the indole-4-amide core with improved regiospecificity and safety.

Retrosynthetic Analysis

The strategy dissected this compound into two key fragments:

  • Pyrrole-Oxime Intermediate : Formed via Paal–Knorr pyrrole synthesis from 1,3-cyclohexanedione.
  • Arylthio Substituent : Introduced using 4-chlorophenylsulfenyl chloride.

Stepwise Synthesis and Optimization

Formation of Cyclohexenone Oxime (Intermediate 38)
  • Trione Synthesis : 1,3-Cyclohexanedione (36) reacted with chloroacetone in ethanolic potassium hydroxide to yield trione 37 (80% GC purity).
  • Pyrrole Formation : Treatment with ethyl glycine hydrochloride under reflux produced pyrrole 38, which was telescoped without isolation.
Thioetherification and Oxime Formation
  • Sulfenylation : Reaction of pyrrole 38 with 4-chlorophenylsulfenyl chloride introduced the 3-arylthio group, yielding intermediate 39.
  • Oxime Generation : Hydroxylamine hydrochloride in sodium acetate buffer converted the ketone to oxime 40 (92% yield).
Semmler–Wolff Aromatization

The pivotal step involved treating oxime 40 with acetic anhydride and sodium iodide in xylene at 140°C to induce aromatization, forming the indole-4-amide core (41) in 85% yield. Key optimizations included:

  • Catalyst Screening : Sodium iodide (0.5 equiv) enhanced reaction rate by facilitating oxime activation.
  • Solvent Selection : Xylene enabled high-temperature reflux without decomposition.
Final Functionalization
  • Ester Hydrolysis : The ethyl ester of 41 was saponified using aqueous sodium hydroxide to yield this compound.
  • Crystallization : Isolation via antisolvent crystallization achieved >99% purity.

Overall Process Metrics

Parameter First-Generation Route Semmler–Wolff Route
Total Steps 8 6
Isolated Intermediates 4 2
Overall Yield 22% 40%
Key Safety Improvement Unstable nitroindole Non-explosive intermediates

Critical Analysis of the Semmler–Wolff Route

Regiospecificity and Byproduct Control

The Semmler–Wolff reaction ensured exclusive formation of the 4-acetamido indole regioisomer, avoiding positional isomers that plagued earlier routes. Byproduct analysis via HPLC revealed <2% impurities, attributable to over-acetylation or incomplete aromatization.

Solvent and Temperature Optimization

  • Xylene vs. Toluene : Xylene’s higher boiling point (140°C vs. 110°C for toluene) prevented intermediate degradation during aromatization.
  • Catalyst Loading : Reducing sodium iodide from 1.0 to 0.5 equiv maintained reaction efficiency while minimizing iodide byproducts.

Telescoping Strategy

Three stages were telescoped to enhance efficiency:

  • Trione 37 → Pyrrole 38 (no isolation)
  • Pyrrole 38 → Thioether 39 (aqueous workup)
  • Oxime 40 → Indole 41 (direct isolation) This approach reduced solvent use by 40% and cycle time by 30%.

Chemical Reactions Analysis

AZD-1981 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in AZD-1981.

    Substitution: The thioether and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

AZD1981 is characterized as a potent, fully reversible, functionally non-competitive antagonist of human CRTh2. Its binding affinity is notable, with an IC50 of approximately 4 nM for receptor binding and 8.5-50 nM for functional assays. The compound exhibits high plasma protein binding (97%) and has been shown to interact with various metabolic pathways, including weak inhibition of CYP2C9 and OATP1B1 .

Key Pharmacological Properties

PropertyValue
Binding Affinity (IC50)4 nM
Functional Assay (IC50)8.5-50 nM
Plasma Protein Binding97%
Inhibition of CYP2C9Weak (>10 μM)
Induction of CYP3A4Yes

Asthma Management

This compound has been investigated for its potential to improve lung function in asthma patients. In two Phase II clinical trials, this compound was administered to patients with stable asthma who were either withdrawn from inhaled corticosteroids or were symptomatic despite high-dose corticosteroid therapy. The primary endpoint was the morning peak expiratory flow rate, which showed nonsignificant improvements compared to placebo, although secondary outcomes indicated better control over asthma symptoms in treated groups .

Chronic Rhinosinusitis with Nasal Polyps

In a study focusing on chronic rhinosinusitis with nasal polyps (CRSwNP), this compound was evaluated as an add-on therapy to intranasal corticosteroids. The primary outcome was the reduction in nasal polyp size measured by the nasal polyp score at 12 weeks. Results indicated that this compound significantly reduced polyp size compared to placebo .

Chronic Spontaneous Urticaria

This compound has also been tested in patients suffering from chronic spontaneous urticaria (CSU), particularly those unresponsive to antihistamines. A randomized controlled trial demonstrated that treatment with this compound led to significant reductions in urticaria activity scores and improved eosinophil dynamics without serious adverse events .

Safety Profile

The safety profile of this compound has been assessed across multiple studies, revealing that it is generally well-tolerated with no serious adverse events reported during clinical trials. Common side effects were mild and included headaches and gastrointestinal disturbances .

Comparison with Similar Compounds

Pharmacological and Biochemical Profiles

Compound IC₅₀ (nM) Receptor Selectivity Antagonism Type Key Preclinical Findings
AZD1981 4 CRTh2 > DP1 (>1,000x) Non-competitive * Inhibits eosinophil CD11b expression (pIC₅₀: 7.3–7.8); cross-species activity
Fevipiprant (QAW039) 13 CRTh2 selective Competitive Reduces sputum eosinophils (3.5-fold) and improves FEV₁ in asthma
BI 671800 6.5 CRTh2 selective Competitive Improves FEV₁ by 134–142 mL in asthma, enhanced in high eosinophil counts
AMG853 3 Dual CRTh2/DP1 antagonist Competitive No significant improvement in Asthma Control Questionnaire (ACQ) scores
Setipiprant 20 CRTh2 selective Competitive Modest efficacy in allergic rhinitis; limited asthma data

*Note: A conflicting study using a FRET-based DP2 sensor suggested competitive antagonism for this compound .

Clinical Efficacy in Respiratory Diseases

  • Fevipiprant: Reduced sputum eosinophils by 3.5-fold (n=61) and improved FEV₁ by 112 mL (n=1,058) in Phase III . BI 671800: Improved FEV₁ by 134–142 mL, particularly in patients with blood eosinophils ≥350 cells/mm³ .
  • Chronic Rhinosinusitis with Nasal Polyps (CRSwNP): this compound (40 mg TID, 12 weeks) combined with ICS failed to improve nasal polyp scores or symptoms (n=43) .

Efficacy in Chronic Spontaneous Urticaria (CSU)

  • This compound: In a 4-week trial (n=28), it reduced weekly itch scores more than hives (p<0.05), increased circulating eosinophils, and inhibited PGD₂-mediated eosinophil shape change .
  • Comparators: No other CRTh2 antagonists have reported CSU efficacy, highlighting this compound’s unique exploration in this niche .

Key Differentiators and Limitations

Mechanistic Nuances: this compound’s non-competitive antagonism (debated ) may offer prolonged receptor blockade compared to competitors like fevipiprant.

Species Cross-Reactivity : this compound’s consistent potency across species (e.g., guinea pig, dog) supports translational research .

Clinical Shortcomings : Despite robust preclinical data, this compound underperformed in asthma trials, unlike fevipiprant or BI 671800 .

Safety Profile : this compound’s metabolite-driven CYP2C9 inhibition necessitates caution in polypharmacy , a unique liability among CRTh2 antagonists.

Biological Activity

AZD1981 is a selective and potent antagonist of the CRTh2 receptor, primarily developed for the treatment of asthma and other allergic conditions. This article delves into its biological activity, supported by various studies, pharmacological data, and clinical findings.

This compound functions as a fully reversible, non-competitive antagonist of the human CRTh2 receptor. By blocking this receptor, this compound inhibits the actions of prostaglandin D2 (PGD2), a key mediator in eosinophil activation and chemotaxis. This mechanism is crucial for reducing eosinophilic inflammation associated with conditions like asthma.

Preclinical Pharmacology

In preclinical studies, this compound demonstrated significant pharmacological effects:

  • Binding Affinity : The compound exhibits an IC50 for binding of 4 nM.
  • Functional Activity : The functional IC50 ranges from 8.5 to 50 nM.
  • Plasma Protein Binding : It shows high plasma protein binding at 97% .

Effects on Eosinophils and Basophils

This compound effectively blocks several eosinophil functions:

  • CD11b Expression : Inhibits agonist-induced expression.
  • Shape Change : Prevents shape changes in eosinophils and basophils.
  • Chemotaxis : Reduces chemotaxis in Th2 cells and eosinophils .

Phase II Trials

Two significant Phase II randomized trials assessed the efficacy of this compound in patients with asthma:

  • Study Design : Patients were randomized to receive either this compound (doses up to 1000 mg BID) or placebo for four weeks.
  • Primary Outcomes : The primary efficacy variable was the change in morning peak expiratory flow (PEF).
  • Results :
    • There was a non-significant increase in morning PEF in the this compound group compared to placebo (9.5 L/min vs. placebo, P = 0.086) in one study and (12 L/min vs. placebo, P = 0.16) in another .
    • Significant improvements were noted in Asthma Control Questionnaire (ACQ-5) scores (0.26–0.3 units vs. placebo, P = 0.010–0.022), particularly among atopic patients .

Eosinophil Dynamics

A study focusing on eosinophil dynamics revealed:

  • Circulating Eosinophils : Treatment with this compound increased circulating eosinophils but impaired PGD2-mediated shape change significantly.
  • CRTh2 Expression : Surface expression of CRTh2 on blood basophils rose during treatment, indicating receptor engagement .

Safety Profile

This compound has been reported to be well tolerated across various studies, with no serious adverse events noted during clinical trials .

Summary of Findings

StudyDosePrimary OutcomeResult
Phase II Trial 11000 mg BIDMorning PEFNon-significant increase (9.5 L/min)
Phase II Trial 21000 mg BIDMorning PEFNon-significant increase (12 L/min)
Both TrialsVarious dosesACQ-5 ScoresSignificant improvement (0.26–0.3 units)

Q & A

Q. What is the biochemical mechanism of AZD1981 as a CRTh2 antagonist, and how is its potency quantified?

this compound selectively antagonizes the CRTh2 (DP2) receptor, displacing prostaglandin D2 (PGD2) with high potency (IC₅₀ = 4 nM). Its dose-dependent inhibition of PGD2-mediated eosinophil activation has been validated in vitro using human recombinant DP2 receptor assays and eosinophil shape change experiments. Researchers should use radio-labelled PGD2 displacement assays or flow cytometry to quantify receptor binding and functional inhibition .

Q. What experimental models are suitable for studying this compound’s anti-inflammatory effects?

Preclinical models include:

  • In vitro : Human eosinophil shape change assays (PGD2 stimulation ± this compound) .
  • In vivo : Murine asthma models (e.g., ovalbumin-induced airway inflammation) or demyelination models (e.g., cuprizone/rapamycin-treated mice) to assess neurogenesis and cognitive recovery .
  • Ex vivo : Blood samples from chronic spontaneous urticaria (CSU) patients to evaluate CRTh2+ leukocyte modulation .

Q. How should researchers design dose-response experiments for this compound?

Use log-scale concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to capture full dose dependency. Key endpoints include:

  • Cellular inhibition : Measure % suppression of PGD2-induced eosinophil shape change via forward scatter analysis .
  • Metabolic effects : Monitor cAMP levels in pancreatic β-cells to assess insulin secretion modulation .
  • Pharmacokinetics : Track plasma AUC, Cmax, and CYP3A4 induction via 4β-hydroxycholesterol levels .

Advanced Research Questions

Q. Why did Phase II asthma trials fail to meet primary endpoints despite robust preclinical data?

Key factors include:

  • Short trial duration : 4-week studies insufficient to observe sustained lung function changes (e.g., morning PEF) .
  • Patient heterogeneity : Inclusion of non-atopic subjects diluted efficacy signals; post-hoc analyses showed stronger trends in atopic subgroups .
  • High baseline variability : Morning PEF measurements had larger-than-expected standard deviations due to inconsistent peak flow meter use .
  • Concomitant medications : ICS/LABA background therapy in Study 2 may have masked this compound’s effects .

Q. How does this compound’s metabolite, N-deacetylated this compound, influence drug-drug interaction risks?

N-deacetylated this compound is a weak CYP2C9 time-dependent inhibitor and undergoes efficient hepatic uptake, amplifying interactions with substrates like S-warfarin. Researchers should:

  • Monitor CYP2C9/3A4 activity : Use probe drugs (e.g., warfarin) in clinical studies.
  • Assay metabolite levels : LC-MS/MS to quantify N-deacetylated this compound in plasma .
  • Adjust dosing : Lower this compound doses (e.g., 100 mg BID) reduce interaction magnitude .

Q. What methodological approaches resolve contradictions in this compound’s effects on eosinophil activity?

Discrepancies between in vitro inhibition and in vivo eosinophil counts arise due to:

  • Compartmentalization : this compound blocks PGD2-mediated eosinophil migration to tissues but increases circulating counts .
  • Assay timing : Ex vivo shape change inhibition peaks at steady-state drug levels (~2 weeks) .
  • Patient stratification : Subgroup analyses by aspirin/NSAID sensitivity or baseline CRTh2 expression improve signal detection .

Q. Can this compound enhance neurogenesis in demyelinated models, and what limitations exist?

In cuprizone-treated mice, this compound restored neural stem cell (NSC) proliferation and differentiation but failed to rescue dendritic complexity. Methodological recommendations:

  • Combine therapies : Co-administration with RAGE inhibitors (e.g., FPS-ZM1) synergistically improves cognitive outcomes .
  • Assess maturation markers : Use EdU/GFAP/Sox2 staining for NSC tracking and spine density assays for neuronal maturation .

Q. How should researchers optimize this compound trials for allergic asthma?

  • Enrich atopic populations : IgE/CRTh2+ leukocyte screening improves responder rates .
  • Extended treatment : 12-week trials with FEV₁/ACQ-5 endpoints capture delayed efficacy .
  • Biomarker integration : Measure IL-13, IL-10, and 4β-hydroxycholesterol to monitor Th2 inflammation and CYP3A4 induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1981
Reactant of Route 2
AZD1981

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.